molecular formula C10H14O B053770 Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI) CAS No. 122598-67-8

Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)

Cat. No. B053770
M. Wt: 150.22 g/mol
InChI Key: BJPZWVZMDKMIJR-UHFFFAOYSA-N
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Description

Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a bicyclic ketone that has a unique structure, making it an interesting molecule to investigate. In 2.0]oct-3-en-1-yl-(9CI), its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI) is not fully understood. However, it is believed that the molecule may act as a nucleophile in certain reactions. Further research is needed to fully understand the mechanism of action of this molecule.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI). However, some studies have suggested that the molecule may have potential applications in the field of drug discovery. It is believed that the unique structure of the molecule may make it an interesting candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the advantages of Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI) is that it is relatively easy to synthesize in a laboratory setting. This makes it a useful molecule for researchers who are interested in investigating its potential applications. However, one of the limitations of the molecule is that there is limited research on its biochemical and physiological effects. This makes it difficult to fully understand its potential applications.

Future Directions

There are several future directions for research on Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI). One area of research is in the field of organic synthesis. Researchers may investigate the molecule for its potential use in the synthesis of other organic compounds. Another area of research is in the field of drug discovery. Researchers may investigate the molecule for its potential use in the development of new drugs. Finally, researchers may investigate the mechanism of action of the molecule to better understand its potential applications.

Synthesis Methods

The synthesis of Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI) involves the reaction of 3-cyclohexenone with cyclopropane in the presence of a catalyst. The reaction produces a bicyclic ketone with a cyclopropane ring attached to the cyclohexenone ring. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI) has been investigated for its potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. The unique structure of Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI) makes it an interesting molecule to investigate for its potential use in the synthesis of other organic compounds.

properties

CAS RN

122598-67-8

Product Name

Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(1-bicyclo[4.2.0]oct-3-enyl)ethanone

InChI

InChI=1S/C10H14O/c1-8(11)10-6-3-2-4-9(10)5-7-10/h2-3,9H,4-7H2,1H3

InChI Key

BJPZWVZMDKMIJR-UHFFFAOYSA-N

SMILES

CC(=O)C12CCC1CC=CC2

Canonical SMILES

CC(=O)C12CCC1CC=CC2

synonyms

Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl- (9CI)

Origin of Product

United States

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